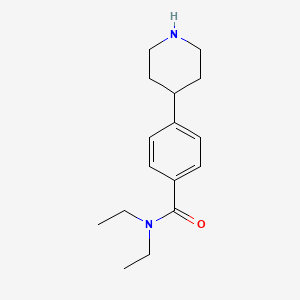

N,N-Diethyl-4-piperidin-4-yl-benzamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-7-5-13(6-8-15)14-9-11-17-12-10-14/h5-8,14,17H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUNXPBHUCHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Amidation Strategy

A prominent synthetic route involves palladium-catalyzed amination of aryl halides followed by amidation steps. This approach is exemplified in a patent describing the preparation of 4-(4-diethylcarbamoyl-phenylamino)-piperidine derivatives, which are closely related to N,N-diethyl-4-piperidin-4-yl-benzamide.

- Starting materials: N,N-diethyl-4-bromobenzamide and a piperidine derivative.

- Catalysts: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and palladium acetate.

- Base: Sodium tert-butoxide.

- Solvent: Dry toluene.

- Temperature: Heating at 80–110 °C under nitrogen atmosphere.

- Reaction time: 2 to 23 hours depending on the step.

- Work-up: Dilution with ethyl acetate, aqueous washes, drying over magnesium sulfate, filtration, and concentration.

- Purification: Flash chromatography using ethyl acetate/hexanes mixtures.

This method yields intermediates such as 4-(4-diethylcarbamoyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester with yields ranging from 66% to 86% depending on the specific step and substrate.

Hydrolysis and Amidation Steps

Following the coupling reactions, hydrolysis and amidation are critical to obtain the final benzamide structure:

- Hydrolysis: Typically performed using aqueous hydrochloric acid in tetrahydrofuran (THF) to convert ester or nitrile functionalities into carboxylic acids or amides.

- Oxidation: Sodium chlorite in the presence of sodium dihydrogen phosphate and 2-methyl-2-butene at 0 °C is used for selective oxidation steps.

- Amidation: Coupling agents such as benzotriazole-1-yloxy-trisphosphonium hexafluorophosphate (Py-BOP) facilitate the formation of the amide bond with ammonium chloride or amines.

These steps ensure the conversion of intermediates into the target this compound or its derivatives with high purity.

Reflux Hydrolysis in tert-Butanol with Potassium Hydroxide

An alternative hydrolysis method involves refluxing the cyano-substituted intermediate in tert-butanol with potassium hydroxide (KOH):

- Procedure: The cyano intermediate is dissolved in tert-butanol, KOH (2.5 equivalents) is added, and the mixture is heated to reflux for approximately two hours.

- Work-up: After cooling, the reaction mixture is subjected to standard aqueous work-up and purification.

- Outcome: Efficient conversion of nitrile groups to amides or acids, facilitating further functionalization.

This method is advantageous due to its operational simplicity and effectiveness in converting cyano groups under relatively mild conditions.

Reductive Amination for Benzyl Substitution

For derivatives bearing benzyl substituents on the piperidine nitrogen, reductive amination is employed:

- Reagents: Aldehydes such as 2,4-dichlorobenzaldehyde and sodium triacetoxyborohydride as the reducing agent.

- Solvent: Dry tetrahydrofuran.

- Conditions: Stirring at room temperature under nitrogen for about 23 hours.

- Purification: Flash chromatography with low percentages of methanol in dichloromethane.

This step introduces benzyl groups onto the piperidine nitrogen, yielding compounds like 3-[[1-(2,4-dichloro-benzyl)-piperidin-4-yl]-(diethylcarbamoyl-phenyl)-amino]-benzamide with yields around 81–92%.

Transfer Hydrogenation and Amide Formation via Acid Chlorides

Another approach involves the preparation of N,N-diethylpiperidine carboxamides by:

- Transfer hydrogenation: Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde, palladium on charcoal or platinum catalysts, water, acid (formic acid), and heat (90–95 °C).

- Formation of acid chloride: Reaction of the carboxylic acid with thionyl chloride.

- Amide formation: Subsequent reaction with diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide.

This method is notable for its use of transfer hydrogenation to introduce methyl groups and for the generation of acid chlorides as reactive intermediates, facilitating efficient amidation.

Carbonyldiimidazole-Mediated Coupling

A method for preparing benzamide derivatives involves the use of carbonyldiimidazole (CDI) as a coupling reagent:

- Activation: Dissolving the benzoic acid derivative in acetonitrile, adding CDI, and stirring at room temperature for several hours to form an activated intermediate.

- Coupling: Addition of the piperidinyl amine derivative and triethylamine, followed by heating under reflux.

- Work-up: Addition of water, phase separation, and purification by filtration and drying.

This approach improves yield and purity while reducing the number of synthetic steps, making it suitable for scale-up and economical mass production.

Summary Table of Preparation Methods

| Method No. | Key Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed amination & amidation | BINAP, Pd(OAc)2, NaOtBu, Py-BOP | 80–110 °C, N2, 2–23 h | 66–86 | Multi-step, flash chromatography purification |

| 2 | Hydrolysis in tert-butanol | KOH (2.5 eq) | Reflux ~2 h | Not specified | Efficient nitrile to amide conversion |

| 3 | Reductive amination | 2,4-Dichlorobenzaldehyde, NaBH(OAc)3 | RT, N2, 23 h | 81–92 | Introduces benzyl substituents |

| 4 | Transfer hydrogenation & amidation | Formaldehyde, Pd/C, SOCl2, diethylamine | 90–95 °C for hydrogenation | Not specified | Methylation and acid chloride intermediate |

| 5 | CDI-mediated coupling | Carbonyldiimidazole, triethylamine | RT then reflux | ~63 (reported) | Improved yield, reduced steps, scalable |

Detailed Research Findings and Notes

- The palladium-catalyzed coupling methods are well-established for forming C–N bonds between aryl halides and amines, offering good yields and selectivity under inert atmosphere conditions.

- Hydrolysis in tert-butanol with KOH provides a mild and effective route to convert cyano groups to amides, which is critical for preparing benzamide derivatives.

- Reductive amination using sodium triacetoxyborohydride is a reliable method for introducing benzyl groups onto piperidine nitrogen atoms, enhancing molecular diversity and biological activity.

- Transfer hydrogenation using formaldehyde and palladium catalysts allows selective methylation of piperidine rings without requiring gaseous hydrogen, simplifying the process and equipment needs.

- Use of carbonyldiimidazole as a coupling reagent avoids harsher reagents like acid chlorides and improves reaction efficiency, making it suitable for industrial applications.

- Purification typically involves flash chromatography and solvent washes to achieve high purity (>99%) of the final products.

- Reaction times vary widely from 2 hours to over 20 hours depending on the step and substrate complexity.

- Temperature control and inert atmosphere are critical to prevent side reactions and ensure high yields.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-piperidin-4-yl-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide moiety to amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the benzamide group.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-4-piperidin-4-yl-benzamide has been investigated for its potential as a delta opioid receptor agonist . Research indicates that this compound binds with high affinity to delta receptors, exhibiting selectivity over other opioid receptors. This property makes it a candidate for pain management therapies, especially for conditions where traditional opioids may pose risks of addiction or adverse effects .

Cancer Research

The compound has shown promise in anticancer research , particularly in modulating pathways related to hypoxia-inducible factors (HIFs). Studies have demonstrated that derivatives of this compound can inhibit proliferation in liver cancer cell lines (e.g., HepG2) and promote apoptosis through mechanisms involving cleaved caspase-3 expression. This suggests potential applications in developing targeted cancer therapies.

Neuropharmacology

This compound is also explored for its neuropharmacological effects, particularly its interaction with neurotransmitter receptors. It has been reported to influence dopamine receptor activity, which could have implications for treating neurological disorders such as schizophrenia or depression.

Case Studies

-

Delta Opioid Receptor Agonism

A study published in Journal of Medicinal Chemistry described the synthesis and evaluation of N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide as a potent delta opioid receptor agonist. The compound exhibited an IC50 value of 0.87 nM against delta receptors, demonstrating its high selectivity and potential for therapeutic use in pain management . -

Anticancer Activity

In vitro studies have shown that derivatives of this compound can significantly inhibit cell growth in various cancer cell lines, including HepG2 liver cancer cells. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting HIF pathways. -

Neurotransmitter Interaction

Research indicates that this compound interacts with dopamine receptors (D2L and D4.2), suggesting its potential application in treating neuropsychiatric disorders by modulating dopaminergic signaling.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-piperidin-4-yl-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with delta-opioid receptors, influencing pain perception and other physiological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Delta Opioid Receptor Agonists

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)

- Structure : Features an exocyclic carbon-carbon double bond between the piperidine and phenyl groups, unlike the single-bonded piperidin-4-yl group in the target compound.

- Pharmacology : Exhibits exceptional selectivity for delta opioid receptors (IC₅₀ = 0.87 nM) with mu/delta and kappa/delta selectivity ratios of 4370 and 8590, respectively .

- Stability : Demonstrates superior metabolic stability compared to SNC-80 (a benchmark delta agonist) in rat liver microsome studies .

- Synthesis : Synthesized via dehydration of benzhydryl alcohols or Suzuki coupling of vinyl bromides . A fluorinated derivative (3-fluoro variant) was prepared using a continuous flow process with in-line IR monitoring, highlighting industrial scalability .

Benzoylbenzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide)

- Structure : Contains a benzyl-substituted piperidine and an N-phenylbenzamide group.

- Pharmacology : A fentanyl analog targeting mu opioid receptors, contrasting with the delta selectivity of compound 6a. Structural confirmation was hindered by sample complexity, but mass spectrometry supported its identification .

Kinase Inhibitors

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

- Structure : Piperidine ring with fluorinated phenyl and pyrazole substituents.

- Pharmacology: A selective Akt1 inhibitor (24-fold selectivity over Akt2) with low keratinocyte toxicity, developed to mitigate cutaneous side effects of pan-Akt inhibitors .

Substituted Piperidinylbenzamides

4-Chloro-N-(piperidin-3-yl)benzamide

- Structure : Chloro substituent on the benzamide and piperidin-3-yl linkage.

Pharmacological and Structural Data Comparison

Key Structural and Functional Insights

- Piperidine vs. Piperazine : Replacement of piperazine (SNC-80) with a piperidine ring (compound 6a) enhances metabolic stability and delta receptor selectivity .

- Substituent Effects :

- Synthetic Innovation: Continuous flow synthesis () offers advantages in reproducibility and scalability over traditional batch methods.

Biological Activity

N,N-Diethyl-4-piperidin-4-yl-benzamide is a compound of significant interest in pharmacological research, particularly due to its biological activities as a delta opioid receptor agonist and its potential applications in cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is crucial for its interaction with biological targets. The compound has been studied for its binding affinity to opioid receptors and its effects on cell cycle regulation in cancer cells.

-

Delta Opioid Receptor Agonism :

- This compound exhibits high selectivity for the delta opioid receptor (DOR), with an IC50 value of 0.87 nM, indicating potent agonistic activity. This selectivity is significantly higher compared to mu and kappa receptors, making it a candidate for pain management without the side effects typically associated with mu receptor agonists .

-

Antitumor Activity :

- Recent studies have highlighted the compound's potential as an antitumor agent. In particular, derivatives of this compound have been shown to induce cell cycle arrest in HepG2 cells (human liver cancer cells) through a p53/p21-dependent pathway. Compound 47 from this series demonstrated an IC50 of 0.25 μM, indicating strong antitumor efficacy .

Antinociceptive Studies

In vivo studies have demonstrated that this compound analogs exhibit significant anti-nociceptive effects in rodent models. For instance, the compound has been shown to reduce pain responses effectively, suggesting its potential utility in treating chronic pain conditions .

Cancer Cell Studies

The antitumor effects were assessed using flow cytometry and Western blot analysis, which revealed that the compound inhibits key proteins involved in cell cycle progression, such as cyclin B1 and phospho-Rb (retinoblastoma protein), while enhancing the expression of tumor suppressors like p21 and p53 .

Case Studies

| Study | Findings | Model |

|---|---|---|

| Zhao et al. (2014) | Compound 47 induced cell cycle arrest via p53/p21 pathway; IC50 = 0.25 μM | HepG2 cells |

| Zhang et al. (2000) | High selectivity for delta opioid receptors; IC50 = 0.87 nM | Rat models |

| Wang et al. (2009) | Improved agonist potency compared to SNC-80; significant anti-nociceptive activity | Rodent pain models |

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Clinical Trials : Further investigation into the efficacy and safety of this compound in human subjects is warranted, particularly for chronic pain management and cancer therapy.

- Structural Modifications : Exploring structural analogs may enhance selectivity and potency against specific receptors or cancer types.

- Mechanistic Studies : Additional studies are needed to fully elucidate the molecular mechanisms underlying its antitumor effects and opioid receptor interactions.

Q & A

Q. What are the common synthetic routes for N,N-Diethyl-4-piperidin-4-yl-benzamide, and how can reaction conditions be optimized for laboratory-scale preparation?

Answer: The synthesis of this compound typically employs two primary strategies:

- Dehydration of benzhydryl alcohols : This method involves the elimination of water from precursor alcohols under acidic conditions. Optimization includes adjusting reaction time, temperature, and catalyst loading (e.g., sulfuric acid) to maximize yield .

- Suzuki coupling reactions : Palladium-catalyzed cross-coupling of vinyl bromide intermediates with aryl boronic acids allows for modular construction of the benzamide scaffold. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and inert atmosphere maintenance to prevent side reactions .

For laboratory-scale optimization, continuous flow microreactors (e.g., with in-line IR monitoring) enhance reproducibility and reduce reaction times by enabling precise control of reagent mixing and temperature gradients .

Q. What analytical techniques are critical for characterizing the structural purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying molecular structure and identifying impurities. For example, aromatic proton signals in the δ 7.2–8.1 ppm range confirm the benzamide core, while piperidine protons appear at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF confirms molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Programs like SHELX (SHELXL for refinement) resolve crystal packing and stereochemistry. Anisotropic displacement parameters validate thermal motion and disorder in the lattice .

Advanced Research Questions

Q. How does the substitution of the piperidine ring with an exocyclic double bond influence the binding affinity and selectivity of this compound toward delta opioid receptors compared to piperazine analogs?

Answer: The exocyclic double bond in the piperidine ring reduces conformational flexibility, enhancing delta opioid receptor (DOR) selectivity. Pharmacological studies show:

- IC₅₀ = 0.87 nM for DOR, with μ/DOR selectivity = 4370 and κ/DOR = 8590 , attributed to steric complementarity with the receptor's hydrophobic pocket .

- Structure-Activity Relationship (SAR) : Piperidine derivatives exhibit superior metabolic stability in rat liver microsomes compared to piperazine analogs (e.g., SNC-80), as the rigid olefinic structure resists oxidative degradation .

Methodologically, molecular dynamics simulations (e.g., using AMBER or GROMACS) can model ligand-receptor interactions to rationalize selectivity trends .

Q. What experimental strategies mitigate discrepancies in pharmacological data between in vitro and in vivo studies of this compound?

Answer:

- Metabolic Stability Assays : Pre-incubation with rat liver microsomes identifies metabolites that may alter in vivo efficacy. For example, hydroxylation at the piperidine ring reduces bioavailability, necessitating structural modifications like fluorination .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integration of plasma concentration-time profiles with receptor occupancy data resolves mismatches between in vitro potency (e.g., IC₅₀) and in vivo ED₅₀ values .

- Species-Specific Receptor Profiling : Comparative binding assays using human vs. rodent receptors account for interspecies variability in DOR homology .

Q. How can computational methods guide the optimization of this compound derivatives for reduced off-target toxicity?

Answer:

- Isozyme Selectivity Profiling : Tools like Akti-2 inhibitors (e.g., Hu7691) demonstrate that dihedral angle-based design minimizes off-target kinase interactions (e.g., Akt2 inhibition linked to keratinocyte apoptosis). DFT calculations predict steric clashes with non-target enzymes .

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME forecasts blood-brain barrier permeability and CYP450 inhibition risks, guiding substituent selection (e.g., trifluoromethyl groups enhance metabolic stability) .

- Toxicogenomics : RNA-seq of treated cell lines (e.g., HaCaT keratinocytes) identifies upregulated apoptosis markers (e.g., caspase-3), informing structural tweaks to mitigate cytotoxicity .

Q. What methodologies resolve crystallographic data contradictions in the structural analysis of this compound polymorphs?

Answer:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, common in piperidine derivatives due to symmetry ambiguity. Hamilton R-factor ratios distinguish valid solutions from overfitting .

- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H⋯O bonds) to validate packing motifs across polymorphs. Discrepancies in π-π stacking distances may indicate solvent inclusion artifacts .

- Synchrotron Radiation : High-flux X-ray sources (e.g., Diamond Light Source) improve weak reflection data, critical for resolving disorder in flexible side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.